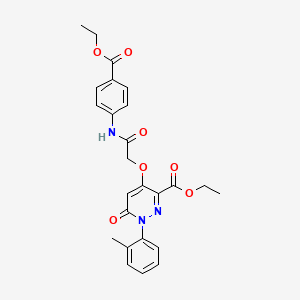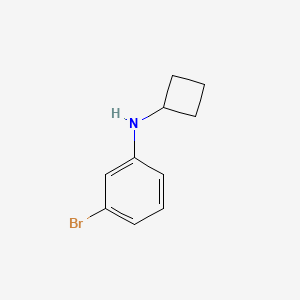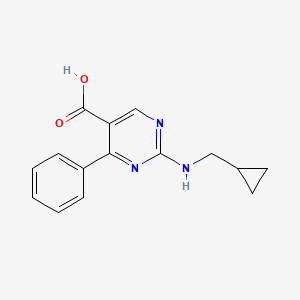
2-((Cyclopropylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a carboxylic acid group (-COOH), an amino group (-NH2), a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), and a cyclopropylmethyl group (a three-carbon ring attached to a -CH2- group) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used. For example, the pyrimidine ring might be formed using a reaction like the Biginelli reaction . The carboxylic acid, amino, and cyclopropylmethyl groups could be introduced in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxylic acid group could react with bases or be reduced to an alcohol. The amino group could react with acids or form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylic acid and amino groups could make it soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids : This research highlights the significance of carbocyclic β-amino acids in synthesizing various bioactive compounds, including β-lactams, which are crucial in pharmacology (Kiss & Fülöp, 2014).
Efficient Synthesis of α-Aminophosphonates : The study presents a method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde, demonstrating the versatility of cyclopropylpyrimidine derivatives in organic synthesis (P. S. Reddy, P. V. G. Reddy & S. Reddy, 2014).
Synthesis of Novel Pyrimidine Derivatives : This research explores the microwave-mediated synthesis of novel pyrimidines, showcasing the potential of pyrimidine derivatives in creating complex organic molecules (J. V. Eynde, Nancy Hecq, O. Kataeva & C. Kappe, 2001).
Pharmacology and Medicinal Chemistry
Antiviral Activity of Pyrimidine Derivatives : A study on 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, reveals their significant inhibitory activity against retroviruses, indicating potential pharmacological applications (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq & J. Balzarini, 2003).
Discovery of Dual Src/Abl Kinase Inhibitors : This research led to the discovery of compounds with potent antitumor activity, highlighting the importance of pyrimidine derivatives in developing new anticancer drugs (L. Lombardo, F. Lee, Ping Chen, Derek J. Norris & others, 2004).
Plant Science
Role of Cyclopropane Derivatives in Plant Growth : The study identifies 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of an ethylene precursor in plants, emphasizing the role of cyclopropane derivatives in plant physiology (N. Hoffman, S. Yang & T. McKeon, 1982).
1-Aminocyclopropane 1-Carboxylic Acid in Plant Signaling : This review discusses the emerging role of 1-aminocyclopropane 1-carboxylic acid (ACC) as an ethylene-independent growth regulator in plants, highlighting the complexity of cyclopropane-based compounds in biological systems (J. Polko & J. Kieber, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylmethylamino)-4-phenylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(20)12-9-17-15(16-8-10-6-7-10)18-13(12)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVLADNHBMCTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2650171.png)
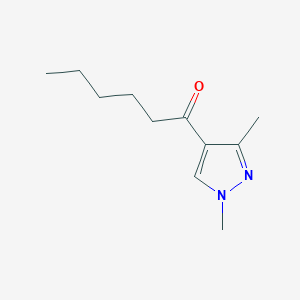
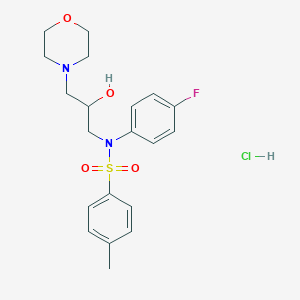

![[5-(4-methylmorpholin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B2650177.png)


![1-(2,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2650180.png)
![3-Ethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2650181.png)
![4-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2650184.png)

